Home > Products > Screening Compounds P15288 > Neutrophil elastase inhibitor 6
Neutrophil elastase inhibitor 6 -

Neutrophil elastase inhibitor 6

Catalog Number: EVT-15270997
CAS Number:
Molecular Formula: C38H48N3O12PS3
Molecular Weight: 866.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of neutrophil elastase inhibitor 6 typically involves multiple steps, including:

  1. Formation of Key Intermediates: The initial steps often include the use of peptide coupling reactions to build the desired structure.
  2. Protection and Deprotection Steps: Various protecting groups are employed during synthesis to prevent unwanted reactions at specific functional sites.
  3. Purification Processes: Techniques such as high-performance liquid chromatography are utilized to achieve the necessary purity levels for biological testing.

Technical details reveal that synthesis may involve specific reagents and conditions tailored for optimizing yield and purity. For instance, reactions may be conducted under controlled temperatures and pH levels to facilitate desired transformations .

Molecular Structure Analysis

Neutrophil elastase inhibitor 6 has a complex molecular structure characterized by the following features:

  • Chemical Formula: C₁₆H₁₁N₃O
  • Molecular Weight: Approximately 263.27 g/mol
  • Structural Composition: The compound consists of an indazole core substituted with a methylbenzoyl group and a cyano group, contributing to its inhibitory properties against human neutrophil elastase .

The three-dimensional structure can be analyzed using X-ray crystallography data available in databases such as the Protein Data Bank, which provides insights into the binding interactions between the inhibitor and the enzyme .

Chemical Reactions Analysis

Neutrophil elastase inhibitor 6 can undergo several chemical reactions:

  1. Oxidation: This involves adding oxygen or removing hydrogen from the molecule, often using oxidizing agents like hydrogen peroxide.
  2. Reduction: The process includes adding hydrogen or removing oxygen, typically facilitated by reducing agents such as sodium borohydride.
  3. Substitution Reactions: These involve replacing one functional group with another under specific conditions, which can affect the compound's inhibitory efficacy against neutrophil elastase .

Each reaction type is crucial for modifying the compound's structure to enhance its biological activity or stability.

Mechanism of Action

The mechanism of action for neutrophil elastase inhibitor 6 involves binding to the active site of human neutrophil elastase. Upon binding, it forms a stable enzyme-inhibitor complex that prevents the enzyme from interacting with its natural substrates. This inhibition reduces proteolytic activity, thereby mitigating tissue damage caused by excessive enzyme activity during inflammatory responses .

Data on kinetic parameters indicate that the binding affinity of neutrophil elastase inhibitor 6 can be quantified through studies measuring inhibition constants (K_i) and half-maximal inhibitory concentrations (IC₅₀), providing insights into its efficacy compared to other inhibitors .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: It is reactive towards nucleophiles due to its electrophilic centers, making it suitable for modifications that enhance its inhibitory properties .

Relevant analyses using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry confirm the structural integrity and purity of synthesized compounds.

Applications

Neutrophil elastase inhibitor 6 has several scientific applications:

  1. Chemistry: It serves as a model compound for studying enzyme inhibition mechanisms and protein interactions.
  2. Biology: Researchers utilize this compound to explore the role of neutrophil elastase in various cellular processes related to inflammation.
  3. Medicine: It is being investigated for therapeutic potential in treating diseases characterized by excessive neutrophil elastase activity, including chronic obstructive pulmonary disease and acute respiratory distress syndrome.
  4. Industry: The compound is also explored for developing diagnostic assays and therapeutic formulations targeting inflammatory pathways related to neutrophil elastase .
Pathophysiological Context of Neutrophil Elastase in Chronic Inflammatory Disorders

Role of Protease-Antiprotease Imbalance in Chronic Obstructive Pulmonary Disease (COPD) Pathogenesis

COPD pathogenesis is fundamentally driven by the disruption of the lung's protease-antiprotease equilibrium. Neutrophil elastase (NE), a potent serine protease stored in neutrophil azurophilic granules (~67,000 molecules/granule), degrades elastin, collagen, and extracellular matrix (ECM) components when unchecked by endogenous inhibitors [1] [6]. Alpha-1-antitrypsin (A1AT), the primary NE inhibitor, maintains pulmonary homeostasis by forming irreversible complexes with NE. However, genetic A1AT deficiency (e.g., PiZZ phenotype) or functional inactivation by cigarette smoke reduces A1AT activity to 10-15% of normal levels, permitting unopposed NE-mediated parenchymal destruction [1] [5]. This imbalance is not merely a genetic concern: over 120 million people globally carry defective A1AT alleles, and acquired deficiency via oxidative inactivation affects smokers through methionine residue oxidation in A1AT's active site [1] [10]. The consequence is progressive emphysema characterized by irreversible alveolar enlargement and loss of elastic recoil, particularly in lower lung zones of A1AT-deficient individuals [1].

Table 1: Key Proteases and Antiproteases in COPD Pathogenesis

ComponentSourceFunction/TargetPathogenic Role in COPD
Neutrophil Elastase (NE)Neutrophil azurophilic granulesDegrades elastin, collagen, ECM proteinsDirect tissue destruction, mucus hypersecretion
α1-Antitrypsin (A1AT)Hepatocytes, macrophagesIrreversibly inhibits NE, trypsin, proteinase 3Deficiency → unopposed NE activity
Matrix Metalloproteinase-12 (MMP-12)MacrophagesDegrades elastin, activates other MMPsEmphysema development, inflammation amplification
Secretory Leukocyte Protease Inhibitor (SLPI)Airway epitheliumInhibits NE, cathepsin GOxidative inactivation in smokers
Tissue Inhibitors of Metalloproteinases (TIMPs)Multiple cell typesInhibit MMPs (e.g., MMP-9, MMP-12)Imbalance with MMPs → ECM degradation

Neutrophil Elastase-Mediated Extracellular Matrix Degradation and Airway Remodeling

NE directly cleaves structural ECM proteins, including elastin, fibronectin, and collagens I, III, and IV, through its broad substrate specificity for neutral, non-aromatic dipeptides [1] [6]. This proteolytic activity is amplified by NE's ability to activate latent matrix metalloproteinases (MMPs), such as MMP-2, MMP-9, and MMP-12, creating a self-sustaining ECM degradation cascade. MMP-12 (macrophage elastase) is particularly implicated in smoking-related emphysema, with gene polymorphisms influencing disease susceptibility [1] [9]. Beyond parenchymal destruction, NE drives airway remodeling via:

  • Goblet Cell Metaplasia: NE induces mucin gene expression (MUC5AC) through epidermal growth factor receptor (EGFR) transactivation and TGF-α release. It degrades junctional proteins (e.g., E-cadherin), enabling basolateral TGF-α to access apical EGFR, thereby stimulating mucus overproduction [6] [7].
  • Ciliary Dysfunction: NE impairs ciliary beating and reduces airway surface liquid hydration by degrading cystic fibrosis transmembrane conductance regulator (CFTR) and activating epithelial sodium channels (ENaC) [6].
  • Inflammatory Cell Recruitment: NE fragments extracellular matrix generate chemotactic peptides (e.g., elastin-derived valine-glycine-valine-alanine-proline-glycine [VGVAPG] fragments), perpetuating neutrophil influx and establishing a pro-inflammatory feedback loop [1] [10].

Crosstalk Between Oxidative Stress, Apoptosis, and Neutrophil Elastase Activity in Inflammatory Cascades

NE synergizes with reactive oxygen species (ROS) and apoptotic pathways to amplify COPD pathology. Cigarette smoke activates NADPH oxidase in neutrophils and macrophages, generating superoxide anions that inactivate A1AT and SLPI, thereby liberating NE activity [1] [10]. Concurrently, NE induces mitochondrial ROS production in epithelial cells by upregulating pro-inflammatory cytokines (IL-1β, TNF-α), establishing a vicious cycle of oxidative stress and protease activation [3] [6]. Apoptotic mechanisms further intersect with NE:

  • NE directly activates caspase-3, a key executioner protease in apoptosis, leading to alveolar epithelial cell death and emphysematous space enlargement [10].
  • NE triggers neutrophil extracellular trap (NET) formation, which releases DNA-histone complexes decorated with NE and myeloperoxidase. These structures propagate inflammation and damage vascular endothelium [6] [10].
  • Apoptotic cells release damage-associated molecular patterns (DAMPs) like high-mobility group box 1 (HMGB1), which NE proteolytically primes for enhanced TLR4 signaling, driving further cytokine production (IL-8, IL-1β) [6] [10].

Table 2: Molecular Interplay Between NE, Oxidative Stress, and Apoptosis

Molecular PathwayMechanismPathogenic Consequence
NE-ROS Amplification LoopCigarette smoke → NADPH oxidase activation → ROS → A1AT inactivation → NE releaseSustained proteolytic activity, antioxidant depletion
Mitochondrial ROS InductionNE → IL-1β/TNF-α secretion → mitochondrial dysfunction → ROS burstEpithelial cell senescence, DNA damage
Caspase-3 ActivationNE directly cleaves procaspase-3 → active caspase-3 → apoptosisAlveolar septal destruction, emphysema progression
NETosis PromotionNE → histone citrullination → chromatin decondensation → NET releasePropagation of inflammation, autoantigen exposure
DAMP Priming (e.g., HMGB1)NE proteolytically processes HMGB1 → enhanced TLR4/NF-κB signalingSustained cytokine/chemokine production, neutrophil recruitment

Properties

Product Name

Neutrophil elastase inhibitor 6

IUPAC Name

2-[4-[2-[[(2S)-1-[(2S)-2-[[(1R)-1-bis(4-methylsulfanylphenoxy)phosphoryl-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-4-methylsulfonyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]phenoxy]acetic acid

Molecular Formula

C38H48N3O12PS3

Molecular Weight

866.0 g/mol

InChI

InChI=1S/C38H48N3O12PS3/c1-25(2)37(54(47,52-28-12-16-30(55-3)17-13-28)53-29-14-18-31(56-4)19-15-29)40-36(45)33-7-6-21-41(33)38(46)32(20-22-57(5,48)49)39-34(42)23-50-26-8-10-27(11-9-26)51-24-35(43)44/h8-19,25,32-33,37H,6-7,20-24H2,1-5H3,(H,39,42)(H,40,45)(H,43,44)/t32-,33-,37+/m0/s1

InChI Key

AKDBLYVEJOWVHL-KIVZLOICSA-N

Canonical SMILES

CC(C)C(NC(=O)C1CCCN1C(=O)C(CCS(=O)(=O)C)NC(=O)COC2=CC=C(C=C2)OCC(=O)O)P(=O)(OC3=CC=C(C=C3)SC)OC4=CC=C(C=C4)SC

Isomeric SMILES

CC(C)[C@H](NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCS(=O)(=O)C)NC(=O)COC2=CC=C(C=C2)OCC(=O)O)P(=O)(OC3=CC=C(C=C3)SC)OC4=CC=C(C=C4)SC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.